4-Chlorobutan-2-ol

Mechanistic elucidation Chlorohydrin reactivity SNi vs. elimination

4-Chlorobutan-2-ol (4-chloro-2-butanol) is a C4 chlorohydrin bearing both a secondary hydroxyl group and a terminal primary chlorine atom. Its bifunctional nature confers ambident reactivity that is exploited in nucleophilic substitution, intramolecular cyclisation, and oxidation pathways.

Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
CAS No. 2203-34-1
Cat. No. B1280204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutan-2-ol
CAS2203-34-1
Molecular FormulaC4H9ClO
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESCC(CCCl)O
InChIInChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3
InChIKeyAKMIPCJUTXDZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutan-2-ol (CAS 2203-34-1) – Core Identity and Role as a Bifunctional C4 Chlorohydrin Intermediate


4-Chlorobutan-2-ol (4-chloro-2-butanol) is a C4 chlorohydrin bearing both a secondary hydroxyl group and a terminal primary chlorine atom. Its bifunctional nature confers ambident reactivity that is exploited in nucleophilic substitution, intramolecular cyclisation, and oxidation pathways. The compound is primarily sourced as a racemate, though enantiomerically enriched forms are accessible via enzymatic resolution [1]. Predicted physicochemical parameters include a boiling point of 167.0 ± 13.0 °C at 760 mmHg .

Why 4-Chlorobutan-2-ol Cannot Be Casually Replaced by Other C4 Chloroalcohols


In alkaline media, the regiochemistry of the chlorine atom and the alcohol group fundamentally dictates whether intramolecular substitution (SNi) or elimination pathways dominate . A shift of the chlorine from a primary (C-4) to a secondary position (C-3) diverts the major reaction path from oxetane/epoxide formation to olefin generation, causing dramatic yield differentials in cyclisation reactions [1]. Consequently, a seemingly minor positional isomerism translates into orthogonal synthetic outcomes, making generic substitution of 4-chlorobutan-2-ol by another C4 chloroalcohol unworkable without complete process re-optimisation.

Quantitative Discrimination of 4-Chlorobutan-2-ol Against Its Closest Isomeric and Halogen Analogs


Mechanistic Partitioning in Aqueous Alkali: SNi Dominance vs. Elimination Dominance

In 2 M NaOH(aq), 4-chlorobutan-2-ol overwhelmingly favours intramolecular nucleophilic substitution (SNi, 74% of total products), with bimolecular substitution (SN2, 12%) and 1,4-elimination (11%) as minor pathways. In contrast, the isomeric 3-chloro-1-butanol undergoes predominantly 1,4-elimination (72%) and 1,2-elimination (25%), with substitution nearly absent (SNi 2%, SN2 1%) . This mechanistic inversion is critical for designing cyclisation vs. olefination protocols.

Mechanistic elucidation Chlorohydrin reactivity SNi vs. elimination

Epoxide Formation Selectivity: Acetate-Protected γ-Chloroalcohols with KOH

Treatment of 4-chloro-2-butanol acetate with potassium hydroxide yields 1,3-epoxybutane in 80–85% isolated yield. Under identical conditions, 3-chloro-1-butanol acetate provides the same epoxide in only ~7% yield, with the mass balance dominated by propene (~55%), trans-2-buten-1-ol (~6%), and 3-buten-1-ol (~17%) [1]. The 10- to 12-fold yield gap arises from the requirement for a primary chlorine for efficient intramolecular nucleophilic exchange.

Epoxide synthesis Chlorohydrin cyclisation γ-Chloroalcohol reactivity

Enantiomeric Purity for Chiral Pool Synthesis via Lipase-Mediated Resolution

Preparation of enantiomerically enriched (R)-4-chloro-2-butanol has been demonstrated at 98% ee through Novozym 435 (Candida antarctica lipase B)-catalysed hydrolysis of chlorohydrin esters in 15 minutes at 30–40 °C, with regioselectivity exceeding 95% [1]. No comparable enzymatic route has been reported for the 3-chloro-1-butanol isomer in the literature, highlighting a chiral procurement advantage unique to 4-chlorobutan-2-ol.

Enzymatic resolution Chiral chlorohydrin Novozym 435

Boiling Point and Volatility Differentiation from 4-Chloro-1-butanol

Predicted normal boiling points derived from ACD/Labs Percepta (ChemSpider records) indicate that 4-chlorobutan-2-ol boils at 167.0 ± 13.0 °C, whereas the primary alcohol isomer 4-chloro-1-butanol boils at 178.5 ± 0.0 °C . The ~11.5 °C difference translates into a meaningful separation window for fractional distillation, especially relevant when the two isomers are co-produced or co-present in technical-grade material.

Thermophysical property Boiling point Separation factor

Procurement-Driven Application Scenarios Where 4-Chlorobutan-2-ol Delivers Documentable Advantage


Intramolecular Cyclisation to Substituted Oxetanes or Tetrahydrofurans

When the synthetic goal is a C4 oxetane or a tetrahydrofuran derivative accessed via SNi cyclisation, 4-chlorobutan-2-ol is categorically required because the 3-chloro-1-butanol isomer diverts the reaction to elimination products instead. The 74% SNi dominance in aqueous NaOH ensures that the majority of starting material is converted to the cyclic ether rather than olefinic waste.

High-Yield Epoxide Preparation via Acetate Cyclisation

Researchers preparing enantiomerically enriched or racemic 1,3-epoxybutane should select 4-chlorobutan-2-ol acetate as the precursor. The 80–85% yield achieved with KOH is >10-fold higher than the yield obtained from the 3-chloro-1-butanol isomer, directly reducing both raw-material cost and purification complexity.

Chiral C4 Synthon Sourcing for Asymmetric Target Synthesis

When an optically active C4 building block is required, procurement of racemic 4-chlorobutan-2-ol followed by in-house or outsourced Novozym 435-catalysed resolution provides (R)-configured material at 98% ee in under 15 minutes . This validated route enables scalable chiral-pool entry without custom asymmetric synthesis of positional isomers for which no comparable enzymatic resolution has been published.

Isomer-Specific Quality Control and Purification in Multi-Chlorohydrin Streams

In industrial processes where 4-chlorobutan-2-ol and 4-chloro-1-butanol are co-produced (e.g., from hydrochlorination of THF or butenediol), the predicted ~11.5 °C boiling point gap can be exploited for fractional distillation to meet isomer-purity specifications exceeding 95%. This physical separation feasibility is a direct procurement consideration when sourcing technical-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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